2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CRA_10655 are not extensively documented in publicly available sources. the preparation of phenylbenzimidazoles typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
CRA_10655, like other phenylbenzimidazoles, can undergo various types of chemical reactions, including:
Oxidation: Phenylbenzimidazoles can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzimidazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CRA_10655 has several potential scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving phenylbenzimidazole derivatives.
Mechanism of Action
The mechanism of action of CRA_10655 involves its interaction with specific molecular targets. It has been shown to target enzymes such as trypsin-1 and urokinase-type plasminogen activator . These interactions can modulate the activity of these enzymes, leading to various biological effects. The exact pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
CRA_10655 is unique among phenylbenzimidazoles due to its specific molecular structure and target interactions. Similar compounds include other phenylbenzimidazoles, phenylimidazoles, and phenoxy compounds . These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3-cyclopentyloxy-2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H20N4O2/c20-18(21)11-8-9-14-15(10-11)23-19(22-14)13-6-3-7-16(17(13)24)25-12-4-1-2-5-12/h3,6-10,12,24H,1-2,4-5H2,(H3,20,21)(H,22,23) |
InChI Key |
WCFWDBPDMBXMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
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